molecular formula C23H33N3O2 B3805732 N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine

N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine

Cat. No.: B3805732
M. Wt: 383.5 g/mol
InChI Key: LFFOWHANOYCCJF-UHFFFAOYSA-N
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Description

N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine is a complex organic compound with a unique structure that includes a piperidine ring, a pyridine moiety, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors.

    Biology: This compound can be used in studies involving receptor-ligand interactions.

    Industry: It can be used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The exact pathways depend on the biological context in which it is used. Typically, it binds to its target and modulates its activity, leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

IUPAC Name

N-ethyl-1-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]-N-(pyridin-4-ylmethyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-4-26(16-19-9-11-24-12-10-19)22-6-5-13-25(17-22)15-20-7-8-23(28-3)21(14-20)18-27-2/h7-12,14,22H,4-6,13,15-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFOWHANOYCCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C2CCCN(C2)CC3=CC(=C(C=C3)OC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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